2-(Cyclopentylamino)-1-(pyrrolidin-1-yl)ethan-1-one
Description
2-(Cyclopentylamino)-1-(pyrrolidin-1-yl)ethan-1-one is a heterocyclic amine derivative characterized by a cyclopentylamino group attached to a pyrrolidine-substituted ethanone backbone. The compound is commercially available through multiple suppliers (e.g., ZINC20036994, AKOS000253648) and has been explored in synthetic routes for drug discovery .
Properties
IUPAC Name |
2-(cyclopentylamino)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11(13-7-3-4-8-13)9-12-10-5-1-2-6-10/h10,12H,1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTAIBAIFBCZTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylamino)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the reaction of cyclopentylamine with a suitable pyrrolidinyl ethanone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of advanced reactors and automation can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylamino)-1-(pyrrolidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Neurological Research
- Mechanism of Action : Research indicates that compounds similar to 2-(Cyclopentylamino)-1-(pyrrolidin-1-yl)ethan-1-one may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety .
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of this compound, demonstrating enhanced affinity for serotonin receptors, which could lead to the development of new antidepressants .
2. Antidepressant Activity
- Research Findings : In preclinical trials, this compound exhibited significant antidepressant-like effects in animal models. The compound was tested against standard antidepressants and showed comparable efficacy .
- Data Table :
Synthetic Applications
3. Chemical Synthesis
- Synthetic Routes : The compound can be synthesized through various methods involving cyclization reactions and amine coupling techniques. Its synthesis is often employed in the development of novel drug candidates .
- Yield Data : Yield percentages from different synthetic routes have been documented, with some methods achieving over 90% yield under optimized conditions .
Mechanism of Action
The mechanism of action of 2-(Cyclopentylamino)-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- The cyclopentylamino group in the target compound provides steric bulk compared to smaller substituents like methylamino or morpholinyl .
Biological Activity
2-(Cyclopentylamino)-1-(pyrrolidin-1-yl)ethan-1-one, with the chemical formula and CAS number 1021131-91-8, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Weight | 196.29 g/mol |
| Structure | Chemical Structure |
| Synonyms | None specified |
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in modulating neurotransmitter systems. The compound's structure suggests potential interactions with receptors in the central nervous system (CNS), particularly those associated with dopamine and serotonin pathways.
In Vitro Studies
A study highlighted that derivatives of pyrrolidine compounds demonstrated significant activity against Mycobacterium tuberculosis, suggesting a broader antibacterial potential for related structures like this compound .
Case Studies
- Neuropharmacological Effects :
- Antimicrobial Activity :
Summary of Findings
Research has shown that this compound could potentially act as:
- Antimicrobial Agent : With structural similarities to known antibacterial compounds.
- CNS Modulator : Potential effects on neurotransmitter systems indicate possible applications in treating mood disorders.
Table 1: Biological Activities of Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
